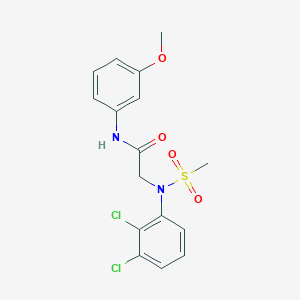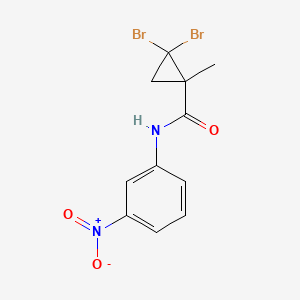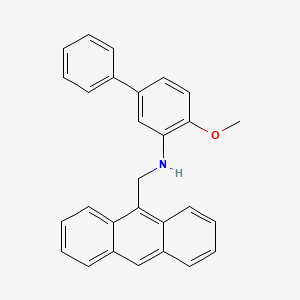![molecular formula C25H19N3O B5172973 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide](/img/structure/B5172973.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide, also known as BMN-673, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to be effective in cancer treatment. BMN-673 is a promising candidate for cancer therapy due to its high potency and selectivity for PARP enzymes.
Mécanisme D'action
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide works by inhibiting PARP enzymes, which play a crucial role in DNA repair. When DNA is damaged, PARP enzymes are activated to repair the damage. Inhibition of PARP enzymes prevents DNA repair, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has been shown to have high potency and selectivity for PARP enzymes, leading to a strong inhibition of DNA repair. This results in the accumulation of DNA damage, which triggers cell death. N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide is its high potency and selectivity for PARP enzymes, which makes it a promising candidate for cancer therapy. However, its high potency also poses a challenge in determining the optimal dose for treatment. Additionally, N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has a short half-life, which may limit its effectiveness in vivo.
Orientations Futures
1. Combination therapy: N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy. Future research could focus on identifying optimal combinations for different cancer types.
2. Biomarker identification: Biomarkers can be used to predict which patients are most likely to respond to N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide treatment. Future research could focus on identifying biomarkers for N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide sensitivity.
3. Development of more potent PARP inhibitors: While N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide is highly potent, there is still room for improvement. Future research could focus on developing even more potent PARP inhibitors.
4. Clinical trials in specific cancer types: N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has shown promising results in various cancers, but more research is needed to determine its effectiveness in specific cancer types.
In conclusion, N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide is a promising candidate for cancer therapy due to its high potency and selectivity for PARP enzymes. Future research could focus on identifying optimal combinations, biomarkers, and more potent PARP inhibitors, as well as conducting clinical trials in specific cancer types.
Méthodes De Synthèse
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide can be synthesized through a multi-step process involving several chemical reactions. The synthesis starts with the preparation of 4-methyl-1-naphthoic acid, which is then converted into the corresponding acid chloride. The acid chloride is reacted with 4-(1H-benzimidazol-2-yl)aniline to obtain the intermediate product, which is then further reacted with N-methylpyrrolidinone to yield N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide.
Applications De Recherche Scientifique
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, ovarian, and prostate cancer. In preclinical studies, N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has demonstrated superior efficacy compared to other PARP inhibitors. Clinical trials have shown promising results in patients with advanced cancers, including those with BRCA mutations.
Propriétés
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylnaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O/c1-16-10-15-21(20-7-3-2-6-19(16)20)25(29)26-18-13-11-17(12-14-18)24-27-22-8-4-5-9-23(22)28-24/h2-15H,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKUUFUASOGUIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B5172893.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5172908.png)
![4-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5172910.png)

![5-(4-bromophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one](/img/structure/B5172921.png)
![N-(2-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5172923.png)
![1-allyl-5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5172925.png)
![3-chloro-4-ethoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5172934.png)


![1-{[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5172948.png)

![N-[3-(benzyloxy)-4-methoxybenzyl]-4-methoxy-3-biphenylamine](/img/structure/B5172967.png)
![3-phenylpyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5172969.png)